4-(N,N-diallylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide
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Description
4-(N,N-diallylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H25N3O5S2 and its molecular weight is 523.62. The purity is usually 95%.
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Biological Activity
The compound 4-(N,N-diallylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a synthetic derivative that combines structural motifs known for their biological activity, particularly in antimicrobial and anticancer domains. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound features a thiazole ring, a benzamide moiety, and a sulfamoyl group, which are known to enhance biological interactions. The ethoxybenzofuran component adds to its pharmacological profile by potentially influencing solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds with thiazole and sulfonamide groups exhibit significant antibacterial properties. The presence of the sulfamoyl group suggests potential inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis necessary for bacterial growth.
Case Study: Antibacterial Efficacy
A study examined various thiazole derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to the target compound showed promising results:
Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
---|---|---|
4-tert-butyl derivative | 8 | 10.5 (E. coli) |
4-isopropyl derivative | 7.5 | 8 (S. aureus) |
N-(thiazol-2-yl)benzenesulfonamide | 7 | 9 (B. subtilis) |
These findings suggest that modifications to the thiazole and sulfonamide structures can enhance antibacterial potency, which could be applicable to the target compound .
Anticancer Activity
The incorporation of benzofuran moieties has been linked to anticancer properties due to their ability to interact with cellular targets involved in cancer progression. Studies on similar compounds have indicated that they can induce apoptosis in cancer cells through various pathways.
Mechanism of Action
- Inhibition of Cell Proliferation: Compounds with similar structures have been shown to inhibit cell cycle progression in cancer cells.
- Induction of Apoptosis: Activation of caspases and modulation of Bcl-2 family proteins are common pathways through which these compounds exert their effects.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of thiazole derivatives, indicating that:
- Substituents on the thiazole ring significantly affect biological activity.
- Sulfamoyl groups enhance interaction with target enzymes like DHPS, leading to increased antibacterial activity.
Potential Therapeutic Applications
Given its structural components and demonstrated biological activities, This compound holds promise for:
- Antibacterial treatments , particularly against resistant strains.
- Cancer therapeutics , targeting specific pathways involved in tumor growth and survival.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S2/c1-4-14-29(15-5-2)36(31,32)20-12-10-18(11-13-20)25(30)28-26-27-21(17-35-26)23-16-19-8-7-9-22(33-6-3)24(19)34-23/h4-5,7-13,16-17H,1-2,6,14-15H2,3H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDKYFJPYWZCHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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